4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde is a complex organic compound characterized by a piperidine ring that is substituted with a benzyl group, alongside a methoxypyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer's disease. Its structure allows for interactions with various biological macromolecules, making it a valuable subject for scientific research.
This compound can be classified under heterocyclic compounds, specifically pyrimidines and piperidines. It is often utilized as an intermediate in organic synthesis, contributing to the formation of more complex molecules in pharmaceutical development. The compound's unique structure combines features from both piperidine and pyrimidine classes, enhancing its pharmacological properties.
The synthesis of 4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde typically involves several key steps:
These methods highlight the multi-step nature of synthesizing this compound, emphasizing the need for careful control over reaction conditions to achieve high yields .
The molecular formula of 4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde is C18H22N2O2. Its structure includes:
The compound's molecular weight is approximately 298.38 g/mol, and it exhibits a specific arrangement of atoms that allows for diverse chemical interactions.
4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde can undergo several chemical reactions:
Major products from these reactions include 4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carboxylic acid from oxidation and 4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-methanol from reduction .
The mechanism of action for 4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde primarily involves its interaction with biological macromolecules, particularly proteins involved in neurodegenerative pathways. It is believed that this compound may modulate neurotransmitter systems or inhibit specific enzymes related to neurodegeneration, thus exhibiting potential therapeutic effects against diseases like Alzheimer's .
The compound is typically characterized by its solid state at room temperature, with solubility in organic solvents due to its lipophilic nature. Melting point and boiling point data are not extensively documented but are essential for understanding its stability and handling.
The chemical properties include reactivity towards oxidation and reduction processes, as well as substitution reactions involving functional groups present in its structure. These properties are crucial for its application in synthetic organic chemistry .
4-(4-Benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde has several notable applications:
This compound exemplifies the intersection of synthetic organic chemistry and medicinal research, paving the way for future studies aimed at understanding its full therapeutic potential.
The synthesis of 4-(4-benzylpiperidin-1-yl)-6-methoxypyrimidine-5-carbaldehyde (CAS: 861207-96-7) employs convergent strategies to assemble the piperidine-pyrimidine hybrid scaffold. A representative five-step sequence begins with catalytic hydrogenation of pyridine derivatives to generate the 4-benzylpiperidine core. Pyridine undergoes hydrogenation under cobalt-, ruthenium-, or nickel-based catalysis (e.g., cobalt/titanium nanoparticles) at 80–120°C and 20–50 bar H₂ pressure, yielding 4-benzylpiperidine with >90% conversion [4]. Subsequent N-alkylation with 4,6-dichloro-5-formylpyrimidine (or protected precursors) in acetonitrile at 60°C installs the pyrimidine backbone via nucleophilic aromatic substitution (SNAr). The dichloropyrimidine intermediate enables sequential substitutions: C4 displacement by piperidine precedes C6 methoxylation and C5 formylation [4]. Alternative routes involve pre-formation of 6-methoxypyrimidin-4-amine followed by Pd-catalyzed coupling with 4-benzylpiperidine, though yields are typically lower (<65%) [3].
Table 1: Multi-Step Synthesis Performance
Step | Reaction | Key Reagents/Conditions | Yield Range |
---|---|---|---|
1 | Piperidine ring formation | Co/Ti catalyst, H₂ (30 bar), H₂O, 100°C | 85–92% |
2 | Benzyl group introduction | Benzyl bromide, K₂CO₃, DMF, 25°C | 88% |
3 | Pyrimidine-piperidine coupling | 4,6-Dichloropyrimidine, DIPEA, MeCN, 60°C | 75–82% |
4 | Methoxy group installation | NaOMe, MeOH, reflux | 90% |
5 | Aldehyde introduction | MnO₂, DCM, 25°C | 60–70% |
Piperidine N-functionalization and benzylation leverage transition metal catalysis to enhance efficiency. Heterogeneous ruthenium catalysts facilitate cis-selective hydrogenation of substituted pyridines for stereocontrolled piperidine synthesis, achieving >95% diastereomeric excess under mild conditions (50°C, 10 bar H₂) [4]. For C-benzylation, Pd-mediated Suzuki-Miyaura coupling enables chemoselective attachment of benzyl groups to halogenated piperidines. Key innovations include:
Regioselective C6-methoxy installation requires precise control to avoid O- vs. N-alkylation side products. Two dominant approaches are employed:
Late-stage aldehyde installation minimizes side reactions during earlier steps. Primary alcohol precursors (e.g., 5-hydroxymethyl derivatives) are oxidized under conditions avoiding over-oxidation to carboxylic acids:
Table 2: Aldehyde Introduction Methods
Method | Conditions | Reaction Time | Yield | Acid Byproduct |
---|---|---|---|---|
Dess-Martin periodinane | DCM, 25°C | 2 h | 90–95% | <5% |
Activated MnO₂ | Toluene, reflux | 12–24 h | 70–80% | 5–10% |
Pyridinium chlorochromate | DCM, 25°C | 4 h | 60–65% | 15–20% |
Swern oxidation | DMSO, (COCl)₂, −78°C → 25°C | 3 h | 60–65% | <3% |
Solvent polarity and temperature critically impact reaction efficiency:
Table 3: Solvent/Temperature Optimization Effects
Reaction Step | Optimal Solvent | Optimal Temp. | Yield Improvement | Side Product Reduction |
---|---|---|---|---|
Piperidine-benzylation | Toluene | 110°C | 92% → 96% | Dialkylation: 8% → 1% |
Pyrimidine-piperidine coupling | Acetonitrile | 60°C | 70% → 82% | N-Oxide: 15% → 3% |
Methoxylation | Anhydrous MeOH | 65°C | 85% → 95% | Hydrolysis: 10% → <1% |
Alcohol oxidation | Dichloromethane | 25°C | 80% → 95% | Carboxylic acid: 20% → 5% |
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 10606-14-1